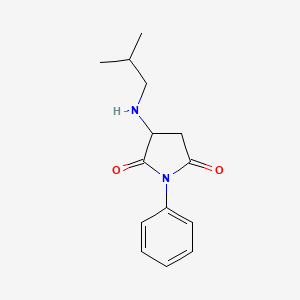
3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione
Vue d'ensemble
Description
3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione is an organic compound with a unique structure that includes an isobutylamino group attached to a pyrrolidinedione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of isobutylamine with a suitable precursor, such as a phenyl-substituted pyrrolidinedione. The reaction conditions often include the use of solvents like methanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often include specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Applications De Recherche Scientifique
3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of certain proteins and enzymes. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Methylpropylamino)-1-phenylpyrrolidine-2,5-dione include:
- 4-(isobutylamino)-3-aminoquinoline
- N,N-diethyl-3-(isobutylamino)-2-butenamide
- N,N-dimethyl-3-(isobutylamino)-2-butenamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the phenyl group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-(2-methylpropylamino)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)9-15-12-8-13(17)16(14(12)18)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRWJIPUSBMUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4218797.png)
![4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4218802.png)
![4-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4218806.png)
![3-chloro-N-cyclohexyl-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide](/img/structure/B4218814.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-methylbenzamide](/img/structure/B4218817.png)

![5-(3-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4218820.png)
![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4218824.png)
![1-(4-FLUOROPHENYL)-4-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTAN-1-ONE](/img/structure/B4218836.png)
![4-[2-chloro-4-(cyclopentyloxy)-5-methoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4218846.png)
![N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4218857.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4218858.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylthiourea](/img/structure/B4218862.png)
![N-(2-chlorobenzyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4218864.png)
